3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine
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Overview
Description
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine is a synthetic organic compound that integrates distinct chemical structures including a fluorophenyl group, oxadiazole ring, pyrrolidine, and piperidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route to this compound involves the cyclization of precursors containing the necessary functional groups. Reactions typically involve:
Nitration of a benzene derivative to introduce the fluorophenyl group.
Condensation reactions to form the 1,2,4-oxadiazole ring.
Coupling reactions to attach the pyrrolidine and piperidine moieties.
Use of reagents such as oxalyl chloride, trifluoroacetic acid, and anhydrous solvents like dichloromethane to facilitate these transformations.
Industrial Production Methods: On an industrial scale, this compound can be synthesized through multi-step processes that ensure high yield and purity. Key steps include:
Continuous flow nitration processes to handle larger volumes of reagents safely.
Automated cyclization and purification systems to streamline the production.
Use of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation to introduce additional functional groups.
Reduction: : Reductive reactions might be used to modify the oxadiazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reagents including alkyl halides or aryl halides under basic or acidic conditions.
Major Products: The reaction products vary depending on the specific reagents and conditions, but they often include derivatives that have altered functional groups for specific applications in medicinal chemistry or materials science.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for creating more complex molecules due to its diverse functional groups. It is useful in designing libraries of small molecules for drug discovery.
Biology: In biological research, it can act as a molecular probe to study interactions with various biological targets, including enzymes and receptors.
Medicine: Medically, it is being investigated for its potential use as a therapeutic agent due to its unique structural characteristics that may interact selectively with biological targets.
Industry: Industrially, it finds applications in creating materials with specific properties, such as polymers and coatings, due to its robust chemical structure.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The fluorophenyl group and oxadiazole ring are crucial for binding interactions, while the pyrrolidine and piperidine moieties influence the compound’s pharmacokinetic properties. Pathways involved often include modulation of signaling cascades and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(pyrrolidine-2-carbonyl)piperidine: : Lacks the fluorine atom, leading to different interaction profiles.
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidine-2-carbonyl)piperidine: : Variation in the position of the fluorine atom affects biological activity.
Uniqueness: The presence of the fluorophenyl group in a specific position, combined with the prop-2-yn-1-yl group in the pyrrolidine ring, grants the compound unique physicochemical properties and biological activities not observed in its analogs. This makes it an attractive candidate for further research and development.
Hope this helps you appreciate the intricacies and potential of this fascinating molecule!
Properties
IUPAC Name |
[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-2-10-25-11-5-9-18(25)21(27)26-12-4-7-16(14-26)20-23-19(24-28-20)15-6-3-8-17(22)13-15/h1,3,6,8,13,16,18H,4-5,7,9-12,14H2/t16?,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYYZULGYOIJDS-DAFXYXGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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